6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a triazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Synthesis of the Tetrazole Ring: The tetrazole ring can be formed through a cyclization reaction involving an azide and a nitrile.
Coupling of the Benzodioxole and Tetrazole Rings: The benzodioxole and tetrazole rings can be coupled using a palladium-catalyzed C-N cross-coupling reaction.
Formation of the Triazine Ring: The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine.
Final Coupling: The final step involves coupling the triazine ring with the benzodioxole-tetrazole intermediate under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a benzodioxole ring, used in various chemical syntheses.
Tetrazole Derivatives: Compounds containing the tetrazole ring, known for their biological activities.
Triazine Derivatives: Compounds with a triazine ring, used in herbicides and other industrial applications.
Uniqueness
6-{[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]methyl}-N,N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its combination of three distinct functional groups, which confer a range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H15N9O2 |
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Molecular Weight |
341.33 g/mol |
IUPAC Name |
6-[[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H15N9O2/c1-22(2)14-17-11(16-13(15)18-14)6-23-20-12(19-21-23)8-3-4-9-10(5-8)25-7-24-9/h3-5H,6-7H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
LJPJHLUBFJGYNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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